REACTION_CXSMILES
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[CH3:1][C:2]1([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[O:6][C:5]([C:7]([OH:9])=[O:8])=[CH:4][C:3]1=[O:10].[CH3:17]OC(C1OC(C(C)C)(C2C=CC=CC=2)C(=O)C=1)=O.COC(C1OC(C2C=CC(Cl)=CC=2)(C)C(=O)C=1)=O.COC(C1OC(C)(C)C(=O)C=1)=O.COC(C1OC(CCCC)(CC)C(=O)C=1)=O.COC(C1OC(C2C=CC=CC=2)(C2C=CC=CC=2)C(=O)C=1)=O.COC(C1OC(C2CCCCC2)(CCC)C(=O)C=1)=O.COC(C1OC(COCC)(C2C=CC=C(OC)C=2)C(=O)C=1)=O.COC(C1OC(C2C=CC(CC)=C(CC)C=2)(C2C=CC([N+]([O-])=O)=CC=2)C(=O)C=1)=O.COC(C1OC(C2CCCC2)(CCCOCC)C(=O)C=1)=O>>[CH3:17][O:8][C:7]([C:5]1[O:6][C:2]([CH3:1])([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:3](=[O:10])[CH:4]=1)=[O:9]
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Name
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Quantity
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0 (± 1) mol
|
Type
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reactant
|
Smiles
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CC1(C(C=C(O1)C(=O)O)=O)C1=CC=CC=C1
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Name
|
4,5-dihydro-5-ethoxymethyl-5-(3-methoxyphenyl)-4-oxofuran-2-carboxylic acid methyl ester
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Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
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COC(=O)C=1OC(C(C1)=O)(C1=CC(=CC=C1)OC)COCC
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Name
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4,5-dihydro-5-(3,4-diethylphenyl)-5-(4-nitrophenyl)-4-oxofuran-2-carboxylic acid methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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COC(=O)C=1OC(C(C1)=O)(C1=CC=C(C=C1)[N+](=O)[O-])C1=CC(=C(C=C1)CC)CC
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Name
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1,7-dioxaspiro[4,4]non-2-ene-4-oxo-2-carboxylic acid methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
|
Name
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1-oxaspiro[4,5]dec-2-ene-4-oxo-2-carboxylic acid methyl ester
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
spiro[furan-5-(4H),1'-indan]-4-oxo-2-carboxylic acid methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
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5-cyclopentyl-4,5-dihydro-5-(3-ethoxypropyl)-4-oxofuran-2-carboxylic acid methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1OC(C(C1)=O)(CCCOCC)C1CCCC1
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Name
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4,5-dihydro-5-(1-methylethyl)-4-oxo-5-phenylfuran-2-carboxylic acid methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1OC(C(C1)=O)(C1=CC=CC=C1)C(C)C
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Name
|
5-(4-chlorophenyl)-4,5-dihydro-5-methyl-4-oxofuran-2-carboxylic acid methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1OC(C(C1)=O)(C)C1=CC=C(C=C1)Cl
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Name
|
4,5-dihydro-5,5-dimethyl-4-oxofuran-2-carboxylic acid methyl ester
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1OC(C(C1)=O)(C)C
|
Name
|
ir(CHCl3)1720
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
spiro[furan-5(4H),1'(2'H)-naphthalene]-3',4'-dihydro-4-oxo-2-carboxylic acid methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
5-butyl-5-ethyl-4,5-dihydro-4-oxofuran-2-carboxylic acid methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1OC(C(C1)=O)(CC)CCCC
|
Name
|
4,5-dihydro-4-oxo-5,5-diphenylfuran-2-carboxylic acid methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1OC(C(C1)=O)(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
5-cyclohexyl-4,5-dihydro-4-oxo-5-propylfuran-2-carboxylic acid methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1OC(C(C1)=O)(CCC)C1CCCCC1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
the following compounds of formula I are obtained
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Name
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|
Type
|
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Smiles
|
COC(=O)C=1OC(C(C1)=O)(C1=CC=CC=C1)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |